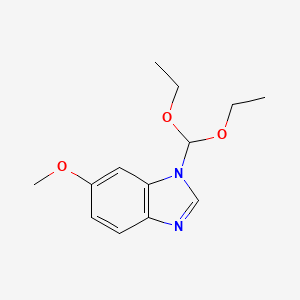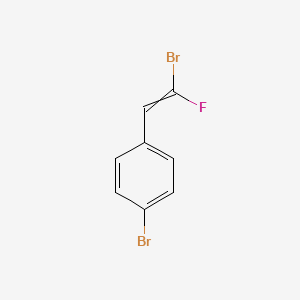
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2-bromo-2-fluoroethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, high temperature (above 350°C), and a polar solvent.
Electrophilic Substitution: Bromine, aluminum chloride or ferric bromide, and an inert atmosphere.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene).
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Biphenyl Derivatives: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: May serve as an intermediate in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic substitution reactions In nucleophilic substitution reactions, the compound forms negatively charged intermediates that undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the additional bromine and fluoroethenyl group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the fluoroethenyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of the fluoroethenyl group.
Uniqueness
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
808132-78-7 |
|---|---|
Molekularformel |
C8H5Br2F |
Molekulargewicht |
279.93 g/mol |
IUPAC-Name |
1-bromo-4-(2-bromo-2-fluoroethenyl)benzene |
InChI |
InChI=1S/C8H5Br2F/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI-Schlüssel |
DHNOYEXERSHTIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
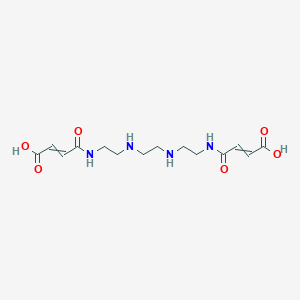

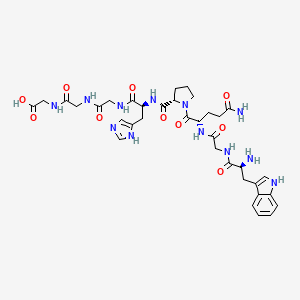
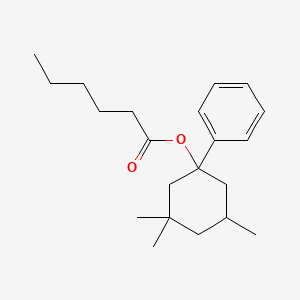
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
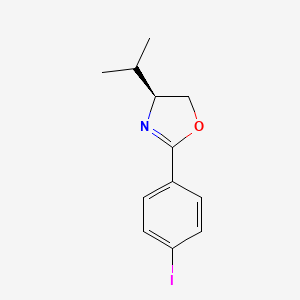

![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
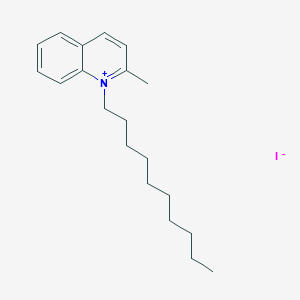
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
